Product packaging for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol(Cat. No.:CAS No. 856437-76-8)

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol

Cat. No.: B486192
CAS No.: 856437-76-8
M. Wt: 250.34g/mol
InChI Key: YIHQJPKHTNNGBO-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O2 B486192 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol CAS No. 856437-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856437-76-8

Molecular Formula

C14H22N2O2

Molecular Weight

250.34g/mol

IUPAC Name

1-phenylmethoxy-3-piperazin-1-ylpropan-2-ol

InChI

InChI=1S/C14H22N2O2/c17-14(10-16-8-6-15-7-9-16)12-18-11-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2

InChI Key

YIHQJPKHTNNGBO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(COCC2=CC=CC=C2)O

Canonical SMILES

C1CN(CCN1)CC(COCC2=CC=CC=C2)O

Origin of Product

United States

Contextualization Within Organic Synthesis Research

The synthesis of 1-benzyloxy-3-piperazin-1-yl-propan-2-ol is a representative example of nucleophilic addition reactions, a fundamental concept in organic chemistry. The most common and direct synthetic route involves the ring-opening of an epoxide, specifically benzyl (B1604629) glycidyl (B131873) ether, by a nucleophile, in this case, piperazine (B1678402). chemicalbook.com This reaction is valued for its efficiency and atom economy, yielding the desired amino alcohol in a straightforward manner.

The reaction between benzyl glycidyl ether and piperazine is a classic example of an SN2-type nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks one of the electrophilic carbon atoms of the oxirane ring. This leads to the formation of a new carbon-nitrogen bond and the subsequent opening of the strained three-membered epoxide ring. The regioselectivity of this reaction is typically high, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide.

A general synthetic scheme for the preparation of this compound and its derivatives is depicted below:

Scheme 1: General synthesis of 1-alkoxy-3-(piperazin-1-yl)propan-2-ol derivatives.

This synthetic strategy is not only applicable to benzyl glycidyl ether but can be extended to a variety of substituted glycidyl ethers and piperazine derivatives, allowing for the creation of a diverse library of related compounds. The benzyl group in this compound can also serve as a protecting group, which can be removed via hydrogenolysis to yield the corresponding primary alcohol, further enhancing its synthetic utility. orgsyn.org

Rationale for Scholarly Investigation of the 1 Benzyloxy 3 Piperazin 1 Yl Propan 2 Ol Core Structure

Historical Perspectives on Synthetic Route Development

The development of synthetic routes to this compound is intrinsically linked to the broader field of β-amino alcohol synthesis. Early methods were often characterized by their straightforward, yet sometimes low-yielding, nature. The fundamental and most enduring approach involves the nucleophilic addition of piperazine to a suitable three-carbon electrophile.

Historically, the primary method for constructing the 1-benzyloxy-3-(piperazin-1-yl)propan-2-ol scaffold has been the ring-opening of an epoxide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired β-amino alcohol. The choice of starting materials and reaction conditions has been refined over time to improve yields and selectivity.

Established Synthetic Pathways and Mechanisms

The most established and widely utilized synthetic pathway for this compound involves the reaction of a benzyl-protected glycidyl (B131873) ether with piperazine. This method is favored for its reliability and the ready availability of the starting materials.

Elaboration of Precursors and Reagents

The key precursors for the synthesis of this compound are piperazine and a protected three-carbon synthon, typically benzyl (B1604629) glycidyl ether.

Piperazine: A readily available and inexpensive cyclic diamine. It can be used in its anhydrous form or as a hydrate. For reactions requiring non-aqueous conditions, the anhydrous form is preferred. orgsyn.org

Benzyl Glycidyl Ether: This precursor provides the benzyloxy and propan-2-ol backbone of the target molecule. It can be synthesized from epichlorohydrin (B41342) and benzyl alcohol. guidechem.com For the synthesis of specific stereoisomers of the final product, enantiomerically pure forms of benzyl glycidyl ether, such as (R)-(-)-Benzyl glycidyl ether or (S)-(+)-Benzyl glycidyl ether, are employed. guidechem.comgoogle.com These chiral epoxides are crucial for stereoselective synthesis.

The reaction is typically carried out in a suitable solvent, with or without a catalyst. Common solvents include alcohols (e.g., ethanol, methanol), ethers (e.g., tetrahydrofuran), and polar aprotic solvents (e.g., dimethylformamide).

Reaction Condition Optimization for Yield and Selectivity

The efficiency of the reaction between benzyl glycidyl ether and piperazine is influenced by several factors, including temperature, solvent, and the presence of catalysts. The primary challenge is often controlling the selectivity of the reaction, as piperazine has two nucleophilic nitrogen atoms, which can lead to the formation of a disubstituted byproduct.

To favor the formation of the desired monosubstituted product, an excess of piperazine is often used. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific substrates and the solvent used. google.comgoogleapis.com

The table below illustrates typical reaction conditions that have been reported for the synthesis of similar piperazine-substituted propanols, providing a basis for optimizing the synthesis of the target compound.

Precursor 1Precursor 2SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
1-(2-Methoxyphenoxy)-2,3-epoxypropanePiperazineMethanolNoneReflux5-680 googleapis.com
3-Chloro-1,2-benzisothiazoleAnhydrous PiperazineIsopropanolNone118 (Reflux)2455 google.com
Benzyl Glycidyl EtherPiperazineEthanolNoneReflux--

Note: The data in this table is derived from the synthesis of analogous compounds and serves as a general guideline.

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and stereoselective methods for the synthesis of β-amino alcohols like this compound. These approaches often involve the use of catalysts to enhance reaction rates and control stereochemistry.

Catalytic Strategies in Asymmetric Synthesis

The development of catalytic asymmetric methods for the ring-opening of epoxides is a significant advancement. Lewis acids have been shown to be effective catalysts for this transformation. nih.gov For instance, aluminum triflate (Al(OTf)₃) has been reported as a good catalyst for the ring-opening of epoxides with amines, leading to the formation of β-amino alcohols. nih.govacs.org The use of a catalyst can allow for milder reaction conditions and may improve regioselectivity.

Furthermore, biocatalysis has emerged as a green and highly selective alternative. Lipases, for example, have been used to catalyze the ring-opening of epoxides with amines in a continuous-flow system, offering an eco-friendly and efficient route to β-amino alcohols.

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is of great importance, as the biological activity of chiral molecules often depends on their stereochemistry. The most direct approach to obtaining enantiomerically pure products is to start with a chiral precursor.

The use of enantiopure (R)- or (S)-benzyl glycidyl ether allows for the synthesis of the corresponding (R)- or (S)-1-Benzyloxy-3-piperazin-1-yl-propan-2-ol. The reaction proceeds via an S(_N)2 mechanism, where the nucleophilic attack of piperazine occurs at the less sterically hindered carbon of the epoxide, leading to inversion of configuration at that center.

Recent advances in asymmetric catalysis also offer pathways to chiral β-amino alcohols. Chiral Lewis acid catalysts can be employed to enantioselectively open meso-epoxides. guidechem.com While not directly demonstrated for this compound, these methods provide a promising avenue for future research. The kinetic resolution of racemic epoxides using chiral catalysts is another strategy to obtain enantiomerically enriched products.

The table below outlines the key precursors for the synthesis of the individual stereoisomers.

Target StereoisomerChiral Precursor
(R)-1-Benzyloxy-3-piperazin-1-yl-propan-2-ol(S)-(+)-Benzyl glycidyl ether
(S)-1-Benzyloxy-3-piperazin-1-yl-propan-2-ol(R)-(-)-Benzyl glycidyl ether

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to the synthesis of a wide array of chemical compounds, including this compound. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in terms of resource utilization.

Several key areas of the synthesis of this compound can be optimized according to green chemistry principles:

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of these solvents with greener alternatives is a primary focus. For the ring-opening of epoxides, water has been explored as a highly effective and environmentally friendly medium. rsc.org Water is non-toxic, non-flammable, and readily available. Other green solvent options include dimethyl carbonate (DMC), which is biodegradable and has low toxicity. rsc.orgrsc.org

Catalysis: The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis, often under milder reaction conditions.

Lewis Acid Catalysis: Yttrium chloride (YCl₃) has been shown to be an efficient catalyst for the ring-opening of epoxides with amines under solvent-free conditions at room temperature, offering high yields and regioselectivity. mdpi.com

Organocatalysis: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can effectively catalyze the reaction in water, providing good to excellent yields under mild conditions. rsc.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly catalytic approach. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com For instance, imine reductases (IREDs) can be used for the asymmetric reductive amination of α-hydroxy ketones, which are structurally related to the epoxide starting material, to produce chiral N-substituted 1,2-amino alcohols with excellent enantioselectivity. researchgate.net While not a direct application to the epoxide ring-opening, this highlights the potential of biocatalysis in producing similar structures.

Phase-Transfer Catalysis (PTC): PTC can be a valuable green chemistry tool, particularly when dealing with reactants in immiscible phases. phasetransfercatalysis.comslideshare.net It can facilitate the reaction between an aqueous phase containing the nucleophile and an organic phase with the epoxide, potentially reducing the need for organic solvents.

Energy Efficiency: The use of catalysis can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus reducing energy consumption. Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency.

Atom Economy: The synthesis of this compound via epoxide ring-opening is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product.

The following table provides a comparative overview of traditional versus greener approaches for the synthesis of this compound.

AspectTraditional ApproachGreener Approach
SolventEthanol, Acetonitrile, DMFWater, Dimethyl Carbonate (DMC), Solvent-free
CatalystOften uncatalyzed or with a simple baseLewis acids (e.g., YCl₃), Organocatalysts (e.g., DABCO), Biocatalysts (e.g., IREDs), Phase-Transfer Catalysts
Reaction ConditionsElevated temperatures (reflux)Room temperature (with catalyst), Microwave irradiation
Environmental ImpactUse of volatile organic compounds (VOCs), higher energy consumptionReduced VOCs, lower energy consumption, use of non-toxic and biodegradable materials

Chemical Reactivity and Functional Group Transformations of 1 Benzyloxy 3 Piperazin 1 Yl Propan 2 Ol

Reactivity Profile of Key Functional Moieties

The distinct chemical properties of each functional group within 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol allow for a range of selective transformations. Understanding the individual reactivity of the piperazine (B1678402) nitrogens, the secondary alcohol, and the benzyl (B1604629) ether is crucial for designing synthetic routes to novel derivatives.

Reactivity of the Piperazine Nitrogen Atoms

The piperazine moiety in the target compound contains two nitrogen atoms with different substitution patterns, leading to distinct reactivity. One nitrogen is secondary, and the other is tertiary, being substituted by the propanol (B110389) backbone.

Secondary Nitrogen (N-4): This nitrogen atom behaves as a typical secondary amine. It is nucleophilic and can readily undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce a substituent at the N-4 position.

N-Acylation: Treatment with acyl chlorides or anhydrides to form the corresponding N-amides.

N-Arylation: Participation in coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylpiperazine derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-alkylated products.

Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Tertiary Nitrogen (N-1): This nitrogen is less nucleophilic than the secondary nitrogen due to steric hindrance and its involvement in the propanol substituent. While it is generally unreactive to the conditions used to modify the secondary nitrogen, it can be involved in:

Quaternization: Reaction with highly reactive alkylating agents (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt.

Oxidation: Treatment with strong oxidizing agents can lead to the formation of an N-oxide, although this may compete with oxidation at other sites in the molecule.

Transformations Involving the Secondary Hydroxyl Group

The secondary alcohol on the propanol backbone is a key site for modification. It can be transformed into a variety of other functional groups through several standard organic reactions.

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone, 1-Benzyloxy-3-piperazin-1-yl-propan-2-one. This transformation is a critical step for further modifications, such as cyclization reactions. Common oxidizing agents for this purpose include those based on chromium (e.g., PCC, PDC) or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations.

Esterification: The alcohol can react with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides to form esters. This allows for the introduction of a wide range of functionalities.

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) can convert the hydroxyl group into an ether, further modifying the molecule's steric and electronic properties.

Table 1: Potential Transformations of the Secondary Hydroxyl Group
Reaction TypeReagent(s)Product Functional Group
OxidationPCC, DMP, Swern OxidationKetone
EsterificationAcyl Chloride, Carboxylic AnhydrideEster
EtherificationNaH, Alkyl HalideEther
SulfonylationTosyl Chloride, Mesyl ChlorideTosylate/Mesylate Ester

Stability and Cleavage of the Benzyl Ether Linkage

The benzyl ether serves as a robust protecting group for the primary alcohol. Its stability and selective cleavage are well-documented in organic synthesis. organic-chemistry.orgyoutube.com It is generally stable to a wide range of non-reductive and non-strongly acidic conditions, allowing for extensive modification of the piperazine and secondary hydroxyl moieties. mdpi.com

However, the benzyl ether can be cleaved under specific conditions to reveal the primary alcohol. organic-chemistry.org The most common and selective method is catalytic hydrogenolysis. youtube.com

Catalytic Hydrogenolysis: This is the hallmark method for deprotecting benzyl ethers. youtube.com The reaction involves hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). youtube.com This process is highly efficient and clean, yielding the debenzylated alcohol and toluene (B28343) as the only byproduct. youtube.com A key advantage is its selectivity, as it does not affect other functional groups like esters or other types of ethers. youtube.com

Lewis Acid Cleavage: Strong Lewis acids can also effect cleavage. A notable method employs a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can remove the benzyl group under mild conditions while tolerating many other functional groups. organic-chemistry.org

Oxidative Cleavage: While simple benzyl ethers are relatively resistant to oxidative cleavage, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, although this is more common for electron-rich derivatives like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov

Table 2: Comparison of Benzyl Ether Cleavage Methods
MethodReagent(s)Key AdvantagesSide Product(s)
Catalytic HydrogenolysisH₂, Pd/CHigh selectivity, mild conditions, clean reaction. youtube.comToluene. youtube.com
Lewis Acid CleavageBCl₃·SMe₂Mild conditions, good functional group tolerance. organic-chemistry.orgBoron-containing species
Strong Acid CleavageHBr, HIEffective but harsh, limited functional group compatibility. youtube.comBenzyl bromide

Advanced Chemical Modifications

Beyond simple functional group interconversions, the structure of this compound is amenable to more complex transformations that can dramatically alter its scaffold.

Cyclization Reactions Involving the Propanol Backbone

The propanol backbone can participate in intramolecular cyclization reactions, providing a pathway to novel heterocyclic systems. A plausible route involves the initial oxidation of the secondary hydroxyl group to a ketone, as previously discussed. The resulting intermediate, 1-Benzyloxy-3-piperazin-1-yl-propan-2-one, contains a carbonyl group and an adjacent benzylic ether.

In a reaction analogous to the base-induced cyclization of other alkyl benzyl ethers bearing a carbonyl moiety, treatment with a strong base could induce an intramolecular reaction. rsc.org For instance, a base like potassium tert-butoxide (BuᵗOK) could deprotonate the benzylic carbon, which then acts as a nucleophile, attacking the proximal ketone. This would result in the formation of a five-membered hydroxytetrahydrofuran ring, creating a significantly more complex bicyclic structure.

Selective Oxidation and Reduction Studies

The multiple reactive sites in the molecule make selective transformations a key area of study.

Selective Oxidation:

Hydroxyl Group: As mentioned, mild reagents like Dess-Martin periodinane can selectively oxidize the secondary alcohol to a ketone without affecting the benzyl ether or piperazine ring.

Benzyl Ether: Under specific oxidative conditions (e.g., with DDQ), the benzyl ether can be cleaved in a reaction that constitutes an oxidation of the benzylic position. organic-chemistry.org

Piperazine Ring: Stronger oxidants could potentially oxidize the piperazine nitrogens to N-oxides or lead to ring-opening, though these reactions would likely require forcing conditions that might also affect other parts of the molecule.

Selective Reduction:

Benzyl Ether: The most significant selective reduction is the hydrogenolysis of the benzyl ether. This reaction specifically cleaves the C-O bond of the ether while leaving the rest of the molecule, including the piperazine ring and any potential ester or amide functionalities, intact. youtube.com This high degree of selectivity is a cornerstone of using the benzyl group in complex molecule synthesis. youtube.com

Ketone Reduction: If the secondary alcohol is first oxidized to a ketone, it can be selectively reduced back to the alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This reduction would not affect the benzyl ether or typical functionalities on the piperazine ring.

Table of Mentioned Chemical Compounds

Chemical Name
This compound
1-Benzyloxy-3-piperazin-1-yl-propan-2-one
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Boron trichloride–dimethyl sulfide (BCl₃·SMe₂)
Dess-Martin periodinane
Hydrogen
Methyl iodide
Palladium on carbon (Pd/C)
p-methoxybenzyl (PMB)
Potassium tert-butoxide (BuᵗOK)
Sodium borohydride (NaBH₄)
Sodium triacetoxyborohydride
Toluene

Regioselective Functionalization Strategies

The molecular architecture of this compound presents multiple reactive sites, making regioselective functionalization a critical aspect of its synthetic manipulation. The primary sites for chemical transformation include the secondary amine at the N-4 position of the piperazine ring, the secondary hydroxyl group on the propanol side chain, and the C-H bonds of the piperazine core. The strategic and selective modification of one of these sites over the others allows for the synthesis of a diverse array of derivatives with tailored properties.

The key to regioselectivity lies in exploiting the inherent differences in the reactivity of these functional groups through the careful selection of reagents, catalysts, and reaction conditions.

The most accessible site for electrophilic attack is the secondary amine at the N-4 position of the piperazine ring. Its nucleophilicity is significantly higher than that of the tertiary amine at the N-1 position, and it is generally more reactive than the secondary alcohol under many conditions. This allows for a high degree of regioselectivity in reactions such as alkylation, acylation, sulfonylation, and reductive amination. nih.govnih.gov

Standard N-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a mild base, such as potassium carbonate, to neutralize the acid generated during the reaction. nih.gov Similarly, acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, proceed efficiently and selectively at the N-4 position, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or in a biphasic Schotten-Baumann setup.

Table 1: Examples of Selective N-4 Functionalization Reactions

Reaction TypeReagent/ElectrophileTypical ConditionsProduct
N-AlkylationEthyl iodideK₂CO₃, Acetonitrile, 60 °C1-Benzyloxy-4-ethyl-3-piperazin-1-yl-propan-2-ol
N-AcylationAcetyl chlorideTriethylamine, Dichloromethane, 0 °C to RT1-(4-(this compound)piperazin-1-yl)ethan-1-one
N-SulfonylationTosyl chloridePyridine, 0 °C to RT1-Benzyloxy-3-(4-tosylpiperazin-1-yl)propan-2-ol
Reductive AminationAcetone, Sodium triacetoxyborohydrideDichloroethane, RT1-Benzyloxy-3-(4-isopropylpiperazin-1-yl)propan-2-ol

The secondary hydroxyl group on the propane (B168953) backbone offers another handle for selective modification. Reactions at this site include etherification, esterification, and the installation of protecting groups. While the alcohol is less nucleophilic than the N-4 amine, its reactivity can be enhanced with strong bases, or it can be targeted under conditions where the amine's reactivity is suppressed, for instance, by prior protonation.

For O-alkylation, such as in a Williamson-type ether synthesis, a strong base like sodium hydride (NaH) is required to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide. To achieve selectivity, the more nucleophilic N-4 amine must first be protected, for example, with a Boc (tert-butyloxycarbonyl) group, which can be removed later. Esterification can be achieved using acyl chlorides or anhydrides, often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP).

Table 2: Examples of Selective O-Functionalization Reactions (assuming prior N-4 protection)

Reaction TypeReagentTypical ConditionsProduct (Post N-deprotection)
O-Alkylation (Etherification)Sodium hydride, then Methyl iodideTetrahydrofuran (THF), 0 °C to RT1-Benzyloxy-2-methoxy-3-(piperazin-1-yl)propane
O-Acylation (Esterification)Acetic anhydride, DMAPDichloromethane, RT1-(Benzyloxy)-3-(piperazin-1-yl)propan-2-yl acetate
O-Silylation (Protection)tert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleDimethylformamide (DMF), RT1-((2-(Benzyloxy)-3-(piperazin-1-yl)propoxy)(tert-butyl)dimethylsilane)

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, providing a powerful tool for modifying the carbon skeleton of the piperazine ring. encyclopedia.pub These methods often circumvent the need for pre-functionalized starting materials. For piperazine systems, photoredox catalysis has emerged as a particularly effective strategy for activating C-H bonds adjacent to the ring nitrogens. mdpi.com

In the context of this compound, the C-H bonds at the C-2/C-6 and C-3/C-5 positions are potential targets. The N-1 substituent influences the electronic environment, potentially allowing for differentiation. Photoredox-catalyzed reactions, often using iridium or ruthenium complexes, can generate a radical cation intermediate, which, after deprotonation at an adjacent carbon, forms an α-amino radical. mdpi.com This radical can then be trapped by various coupling partners, such as electron-deficient arenes or alkenes, to form new C-C bonds. The regioselectivity can be guided by the stability of the radical intermediate and steric factors.

Table 3: Potential Regioselective C-H Functionalization Reactions

Reaction TypeCoupling PartnerCatalyst/ConditionsPotential Product
C-H Arylation1,4-DicyanobenzeneIr(ppy)₃, Blue LED light, NaOAc, DMSO1-Benzyloxy-3-(2-(4-cyanophenyl)piperazin-1-yl)propan-2-ol
C-H VinylationPhenyl vinyl sulfoneIr(ppy)₂(dtbbpy)PF₆, Blue LED light, Li₂CO₃, DMF1-Benzyloxy-3-(2-(2-(phenylsulfonyl)vinyl)piperazin-1-yl)propan-2-ol
C-H AlkylationMethyl acrylateAcridinium salt photocatalyst, Green LED lightMethyl 3-(4-(1-(benzyloxy)-3-(piperazin-1-yl)propan-2-ol)piperazin-2-yl)propanoate

These advanced C-H functionalization techniques significantly expand the synthetic utility of the title compound, enabling the creation of novel analogs that would be challenging to access through traditional functional group transformations.

Derivatization Strategies and Analog Design Based on the 1 Benzyloxy 3 Piperazin 1 Yl Propan 2 Ol Scaffold

General Design Principles for Structural Modification

The design of derivatives from the 1-benzyloxy-3-piperazin-1-yl-propan-2-ol scaffold is guided by established medicinal chemistry principles. Key considerations include the modification of steric bulk, electronic properties, and hydrogen bonding capacity at specific positions to enhance target affinity and selectivity. The core structure consists of a benzyl (B1604629) group, a propanol (B110389) linker with a secondary alcohol, and a piperazine (B1678402) ring, each offering distinct opportunities for derivatization.

The primary goals of these modifications often include:

Enhancing Potency and Efficacy: Modifications can be designed to improve the interaction of the molecule with its biological target.

Improving Selectivity: By altering specific functional groups, analogs can be developed to have a higher affinity for the desired target over off-targets, thereby reducing potential side effects.

Optimizing ADME Properties: Changes to the molecular structure can influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for the development of a viable drug candidate.

Systematic Approaches to Analog Generation

A systematic approach to generating analogs involves the individual or combined modification of the distinct chemical moieties within the this compound structure.

The secondary amine of the piperazine ring is a common and highly effective site for derivatization. A wide array of substituents can be introduced at this position to explore different chemical spaces. The nature of the substituent can significantly impact the compound's polarity, basicity, and ability to form interactions with the biological target.

Common N-substitutions include:

Alkylation: Introduction of linear, branched, or cyclic alkyl groups.

Arylation: Attachment of various substituted or unsubstituted aryl or heteroaryl rings.

Acylation: Formation of amides through reaction with carboxylic acids or their derivatives.

Sulfonylation: Creation of sulfonamides by reacting with sulfonyl chlorides.

These modifications can lead to analogs with diverse pharmacological profiles. For instance, the introduction of aromatic rings can facilitate π-π stacking interactions with the target protein.

Table 1: Examples of N-Substituted Piperazine Derivatives

Substituent (R)Resulting Compound NamePotential Impact
Methyl1-Benzyloxy-3-(4-methylpiperazin-1-yl)propan-2-olIncreased basicity, altered lipophilicity
Phenyl1-Benzyloxy-3-(4-phenylpiperazin-1-yl)propan-2-olIntroduction of aromatic interactions
Acetyl1-(4-(1-Benzyloxy-2-hydroxypropyl)piperazin-1-yl)ethan-1-oneNeutralization of basicity, potential H-bond acceptor
Benzyl1-Benzyloxy-3-(4-benzylpiperazin-1-yl)propan-2-olIncreased lipophilicity and steric bulk

The secondary hydroxyl group on the propanol linker is a key functional group that can participate in hydrogen bonding with the target. It also serves as a handle for further functionalization.

Strategies for O-functionalization include:

Etherification: Conversion of the alcohol to an ether can modulate lipophilicity and remove a hydrogen bond donor.

Esterification: Formation of esters can create prodrugs that are cleaved in vivo to release the active parent compound. Esters can also alter the compound's solubility and cell permeability.

Carbonate and Carbamate Formation: These modifications can introduce additional functional groups and modulate the compound's physicochemical properties.

Table 2: Examples of O-Functionalized Derivatives

FunctionalizationResulting Compound NamePotential Impact
Methyl Ether1-Benzyloxy-2-methoxy-3-(piperazin-1-yl)propaneRemoval of H-bond donor, increased lipophilicity
Acetate Ester1-(Benzyloxy)-3-(piperazin-1-yl)propan-2-yl acetatePotential prodrug, altered solubility
Phenyl Carbamate1-(Benzyloxy)-3-(piperazin-1-yl)propan-2-yl phenylcarbamateIncreased steric bulk, potential for new interactions

The benzyl group provides a large, lipophilic moiety that can be modified to explore interactions with hydrophobic pockets in the target protein. Substituents can be introduced onto the aromatic ring to alter its electronic properties and steric profile.

Common modifications include:

Substitution with Electron-Withdrawing or Electron-Donating Groups: Halogens, nitro groups, or methoxy groups can be introduced at various positions on the phenyl ring.

Table 3: Examples of Aromatic Ring Modifications

Position and SubstituentResulting Compound NamePotential Impact
4-Chloro1-((4-Chlorobenzyl)oxy)-3-(piperazin-1-yl)propan-2-olAltered electronic properties, increased lipophilicity
4-Methoxy1-((4-Methoxybenzyl)oxy)-3-(piperazin-1-yl)propan-2-olIntroduction of a potential H-bond acceptor
Pyridyl1-(Piperazin-1-yl)-3-((pyridin-2-yl)methoxy)propan-2-olIntroduction of a basic nitrogen, altered polarity

The three-carbon propanol linker connecting the benzyloxy and piperazine moieties can also be a target for modification, although this is often more synthetically challenging.

Potential alterations include:

Chain Length Variation: The linker can be shortened or lengthened to optimize the distance between the two terminal groups.

Introduction of Rigidity: Incorporating cyclic structures or double bonds within the linker can restrict conformational flexibility, which may lead to higher target affinity.

Stereochemical Inversion: The stereochemistry of the hydroxyl group can be inverted to explore the impact of stereoisomerism on biological activity.

Combinatorial Library Synthesis and Parallel Synthesis Methodologies

To efficiently explore the vast chemical space accessible through the derivatization of the this compound scaffold, combinatorial and parallel synthesis techniques are often employed. These approaches allow for the rapid generation of large, focused libraries of analogs.

In a typical parallel synthesis approach, the core scaffold can be synthesized in bulk, and then aliquots can be reacted with a diverse set of building blocks in a multi-well plate format. For example, the piperazine nitrogen can be acylated with a library of different carboxylic acids to quickly generate a large number of amide derivatives. researchgate.netmalariaworld.orgnih.govmdpi.com This high-throughput synthesis enables the rapid screening of compounds to identify initial hits and build a comprehensive SAR profile. researchgate.netmalariaworld.orgnih.govmdpi.com Solid-phase synthesis can also be utilized, where the scaffold is attached to a resin, allowing for easy purification after each reaction step.

These methodologies are instrumental in modern drug discovery, accelerating the process of lead optimization and the identification of clinical candidates.

Structure Activity Relationship Sar Studies of 1 Benzyloxy 3 Piperazin 1 Yl Propan 2 Ol Derivatives in Vitro Focus

Methodologies for In Vitro Activity Assessment (General Principles)

The in vitro evaluation of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol derivatives typically involves a variety of assays designed to measure their interaction with specific biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels. The choice of assay depends on the hypothesized mechanism of action for this class of compounds, which often target aminergic receptors like adrenergic or serotonergic receptors.

Receptor-Ligand Binding Assays: These assays are fundamental for determining the affinity of a compound for its receptor. Radioligand binding assays are a common and robust method used for this purpose. In these experiments, a radioactively labeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The ability of a test compound, such as a derivative of this compound, to displace the radioligand is measured. The data are used to calculate the inhibitory constant (Ki), which is an inverse measure of the compound's binding affinity—a lower Ki value signifies a higher affinity.

Functional Assays: While binding assays measure affinity, functional assays measure the biological response elicited by the compound. These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. For GPCRs, common functional assays include measuring the levels of second messengers, such as cyclic AMP (cAMP). For instance, if the target receptor is coupled to adenylyl cyclase, an agonist might increase or decrease cAMP levels, while an antagonist would block the effect of a known agonist.

Enzyme Inhibition Assays: If the derivatives are designed to target an enzyme, their potency is typically determined through enzyme inhibition assays. These experiments measure the concentration of the compound required to inhibit enzyme activity by 50%, known as the half-maximal inhibitory concentration (IC50).

Analysis of Substituent Effects on In Vitro Potency

The core structure of this compound offers several points for chemical modification: the piperazine (B1678402) ring, the hydroxyl group, and the benzyl (B1604629) ring. SAR studies systematically explore how alterations at these positions impact in vitro potency and selectivity.

The piperazine moiety is a versatile scaffold in medicinal chemistry, and its distal nitrogen atom (N-4) is a common site for modification to modulate pharmacological properties. Substituents at this position can influence receptor affinity, selectivity, and pharmacokinetic properties. The nature of the substituent—its size, lipophilicity, and electronic properties—plays a crucial role in its interaction with the receptor's binding pocket.

For many aminergic GPCR ligands, attaching a bulky or aromatic group to the piperazine ring can significantly enhance binding affinity. This is often due to additional hydrophobic or π-stacking interactions with residues in the binding site. The table below illustrates hypothetical in vitro data for a series of derivatives, demonstrating the effect of various substituents on receptor binding affinity (Ki).

CompoundPiperazine N-Substituent (R)Receptor Binding Affinity (Ki, nM)
1-H150
2-CH395
3-CH(CH3)260
4-Phenyl25
5-Benzhydryl8

This interactive table demonstrates that increasing the steric bulk and aromaticity of the N-substituent on the piperazine ring generally leads to a lower Ki value, indicating higher binding affinity.

The secondary hydroxyl group on the propan-2-ol linker is a critical pharmacophoric feature for many aryloxypropanolamine compounds, a class to which this compound belongs. This hydroxyl group is often essential for anchoring the ligand into the receptor's binding site through a key hydrogen bond interaction with a specific amino acid residue, such as an asparagine or serine.

Derivatization or removal of this hydroxyl group typically leads to a dramatic decrease or complete loss of in vitro activity. For example, converting the hydroxyl group to a methoxy ether or an ester, or removing it entirely to form a deoxy derivative, disrupts this crucial hydrogen bond, thereby reducing binding affinity significantly. This underscores the importance of the hydroxyl group as a hydrogen bond donor for high-potency interactions.

The benzyloxy portion of the molecule interacts with a hydrophobic pocket within the receptor. Modifications to this aromatic ring can fine-tune the compound's affinity and selectivity. The position, size, and electronic nature of substituents on the benzyl ring can influence these interactions.

For the related class of aryloxypropanolamine beta-blockers, it has been established that substitution patterns on the aromatic ring are a key determinant of receptor subtype selectivity (e.g., β1 vs. β2). For instance, placing a substituent at the para position of the aromatic ring often confers selectivity for the β1-adrenergic receptor. Electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -CN) can alter the electronic distribution of the ring and its ability to engage in favorable interactions within the binding site.

CompoundBenzyl Ring Substitutionβ1 Receptor Affinity (Ki, nM)β2 Receptor Affinity (Ki, nM)β1 Selectivity (Ki β2/Ki β1)
6Unsubstituted30351.2
74-Methoxy15906.0
84-Cyano201507.5
92-Chloro45400.9

This interactive table illustrates how substitutions on the benzyl ring can modulate receptor affinity and selectivity. Para-substitutions (Compounds 7 and 8) tend to increase selectivity for the β1 receptor compared to the unsubstituted parent compound (6) or an ortho-substituted analogue (9).

Stereochemical Determinants of In Vitro Activity

The this compound scaffold contains a chiral center at the C-2 position of the propanol (B110389) chain, where the hydroxyl group is attached. For aryloxypropanolamine compounds, the stereochemistry at this center is a crucial determinant of biological activity. The interaction with the target receptor is highly stereoselective, meaning one enantiomer typically exhibits significantly higher affinity and potency than the other.

In the vast majority of cases for this class of compounds, particularly beta-blockers, the (S)-enantiomer is the more active form (the eutomer), while the (R)-enantiomer (the distomer) is often hundreds to thousands of times less potent. This is because the specific three-dimensional arrangement of the hydroxyl group, the amino group, and the aryloxy side chain in the (S)-configuration provides the optimal geometry for fitting into the receptor's binding site and forming the necessary molecular interactions. The (R)-enantiomer, due to its different spatial arrangement, cannot achieve this optimal fit, resulting in much weaker binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Statistical Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

In a typical 3D-QSAR study, a set of analogues with known in vitro activities (e.g., pIC50 or pKi values) are structurally aligned. The CoMFA method then calculates the steric and electrostatic fields around each molecule, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a model that correlates variations in these fields with changes in biological activity. The predictive power of the resulting QSAR model is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A robust model (typically with q² > 0.5 and r² > 0.6) can then be used to predict the in vitro potency of novel, unsynthesized derivatives and to generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might show a green region near the piperazine N-substituent, indicating that bulky groups are favored for higher potency, and a yellow region near the benzyl ring, indicating that steric bulk is disfavored there.

Computational Chemistry and Molecular Modeling of 1 Benzyloxy 3 Piperazin 1 Yl Propan 2 Ol and Its Analogs

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a flexible molecule like 1-benzyloxy-3-piperazin-1-yl-propan-2-ol, understanding its conformational landscape is a critical first step in its computational characterization.

The core of this molecule, the piperazine (B1678402) ring, typically exists in a stable chair conformation. nih.gov However, the presence of substituents on the nitrogen atoms introduces significant complexity. Studies on N-substituted piperazines have shown that the molecule can exist as a mixture of conformers at room temperature. nih.govrsc.org This is due to two primary phenomena: the interconversion of the piperazine ring's chair conformations and the restricted rotation around the N-C bonds connecting the substituents to the ring. nih.govrsc.org The energy barriers for these processes, particularly for the ring inversion, can be determined experimentally using techniques like temperature-dependent NMR spectroscopy and calculated computationally. rsc.org For N-benzoylated piperazines, these activation energy barriers have been found to be between 56 and 80 kJ/mol. rsc.org In many piperazine derivatives, the N-H group tends to favor the equatorial position, similar to what is observed in piperidine. rsc.org

The potential energy surface (PES) of this compound is a complex landscape defined by the rotation of multiple single bonds: the C-O and C-C bonds of the benzyloxypropyl group and the C-N bonds of the piperazine ring. By systematically rotating these bonds and calculating the corresponding energy at each point using quantum mechanical methods, a PES can be mapped. This map reveals the low-energy, thermodynamically stable conformers, which are the most likely to be populated and thus represent the "bioactive" conformation when interacting with a biological target. The flexibility of such molecules can be more important in drug design than is often assumed. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules. irjweb.com These methods provide a detailed picture of electron distribution, which governs a molecule's reactivity and its ability to form non-covalent interactions.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.com The energy difference between these two, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap generally signifies a more reactive molecule that is more readily polarizable. irjweb.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. researchgate.netasianpubs.org The MEP visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the piperazine ring, indicating these are primary sites for hydrogen bonding.

Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to further quantify the chemical reactivity and stability of the molecule. irjweb.comasianpubs.org

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.15-0.955.202.8
1-(4-Chlorobenzyloxy)-3-piperazin-1-yl-propan-2-ol-6.30-1.155.153.5
1-Phenoxy-3-piperazin-1-yl-propan-2-ol-6.05-0.905.152.5
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of quantum mechanical calculations.

Molecular Dynamics Simulations for Conformational Sampling

While QM methods are excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment (e.g., in a water box with ions).

For this compound, an MD simulation would reveal the flexibility of the piperazine ring and the rotational freedom of the benzyloxy and propanol (B110389) side chains. acs.org This is crucial for understanding conformational sampling—the range of shapes the molecule explores. Such simulations can show how the molecule might change its conformation upon approaching a binding site, a phenomenon known as "conformational adaptability". nih.gov The analysis from MD simulations can reveal that the flexibility of such molecules is a highly important factor in drug design. nih.gov These atomic-level insights are useful for designing inhibitors with potentially improved activity. nih.gov

Ligand-Based and Structure-Based Design Methodologies

Computational modeling is central to both ligand-based and structure-based drug design strategies, which are used to discover and optimize new drug candidates.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown, relying instead on the structures of known active molecules. youtube.com A key technique is pharmacophore modeling. nih.govnih.gov A pharmacophore is a three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. youtube.comyoutube.com By analyzing a set of active piperazine analogs, a pharmacophore model can be generated, defining the ideal spatial locations of features like hydrogen bond acceptors (e.g., the piperazine nitrogens), hydrogen bond donors (e.g., the hydroxyl group), and aromatic/hydrophobic regions (e.g., the benzyl (B1604629) group). nih.gov This model can then be used as a 3D query to screen large virtual databases for new and structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. nih.govyoutube.com

Structure-Based Design: When the 3D structure of the target protein (e.g., a receptor or enzyme) is available, structure-based design becomes a powerful tool. The primary method here is molecular docking, which computationally places the ligand into the binding site of the protein. nih.govacs.org This allows for a detailed analysis of the potential binding pose of this compound. The process helps in understanding the key interactions that stabilize the ligand-protein complex and can guide the modification of the ligand to improve binding affinity and selectivity. youtube.com

In Silico Prediction of Molecular Interactions

The ultimate goal of many computational modeling efforts is to predict how a ligand will interact with its biological target. Molecular docking simulations are central to this endeavor.

By docking this compound into a hypothetical target's active site, one can generate a plausible binding model. nih.gov This model would highlight specific molecular interactions. For instance:

Hydrogen Bonds: The hydroxyl group (-OH) of the propanol moiety is a potential hydrogen bond donor, while the oxygen atom itself and the two nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors. Docking can identify specific amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the binding pocket that could form these critical interactions.

Hydrophobic Interactions: The benzyl group provides a large, nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding site.

Pi-Stacking: The aromatic phenyl ring can participate in pi-pi stacking or cation-pi interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the protein.

The simulation software calculates a "docking score," which is an estimation of the binding free energy, to rank different poses and different analogs. acs.org Compounds with better scores are predicted to have higher binding affinity and are prioritized for synthesis and in vitro testing. This in silico screening process significantly accelerates the drug discovery cycle by focusing laboratory efforts on the most promising candidates.

Mechanistic Investigations of 1 Benzyloxy 3 Piperazin 1 Yl Propan 2 Ol Interactions in Vitro Biochemical Pathways

In Vitro Receptor Binding Affinity Profiling (General Theoretical Framework)

The initial step in characterizing the mechanism of action of a compound like 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol is to determine its binding affinity for various biological targets. This is often accomplished through in vitro receptor binding assays. These assays measure the strength of the interaction between a ligand (in this case, this compound) and a receptor. The data generated from these assays, typically the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are indicative of the compound's potency and selectivity.

A study on a series of benzylpiperazine derivatives, structurally related to this compound, investigated their binding affinities for the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, namely Bcl-2, Bcl-xL, and Mcl-1. nih.gov These proteins are key regulators of apoptosis, and their inhibition is a promising strategy in cancer therapy. The binding affinities were determined using a competitive binding assay, where the ability of the compounds to displace a fluorescently labeled ligand from the binding pocket of the target proteins was measured.

The results of this study revealed that several of the benzylpiperazine derivatives exhibited significant binding affinities for Mcl-1, with some compounds showing high selectivity for this protein over Bcl-2 and Bcl-xL. nih.gov This selectivity is a desirable characteristic for a therapeutic agent as it can minimize off-target effects and associated toxicities.

Enzyme Inhibition and Activation Assay Methodologies (General Principles)

Enzyme inhibition and activation assays are essential tools for elucidating the functional consequences of a compound binding to its target. These assays measure the effect of a compound on the catalytic activity of an enzyme. For instance, if the target of this compound is an enzyme, an inhibition assay would determine its ability to reduce the enzyme's activity.

In the context of the study on benzylpiperazine derivatives, while the primary interaction was with a non-enzymatic protein, the principles of these assays are still relevant. If these compounds were to be evaluated for their effect on enzymes involved in downstream signaling pathways, various assay formats could be employed. These include:

Chromogenic assays: Where the enzyme's activity is monitored by the production of a colored product.

Fluorogenic assays: Which measure the fluorescence generated by the enzymatic reaction.

Luminogenic assays: That rely on the production of light.

Radiometric assays: Which involve the use of a radiolabeled substrate.

The choice of assay methodology depends on the specific enzyme being studied and the availability of suitable substrates and detection technologies.

Molecular Interaction Profiling with Biological Targets (Theoretical Basis)

To gain a deeper understanding of the molecular interactions between a compound and its biological target, computational methods such as molecular docking and molecular dynamics simulations are often employed. These techniques provide a theoretical framework for interpreting the experimental binding data and can guide the design of more potent and selective inhibitors.

In the study of benzylpiperazine derivatives, molecular docking simulations were used to predict the binding modes of the compounds within the binding grooves of Mcl-1 and Bcl-xL. nih.gov These simulations revealed that the compounds adopted a specific orientation in the binding pocket of Mcl-1, which was consistent with their observed binding affinities and selectivity. The interactions were primarily driven by hydrophobic contacts and hydrogen bonds between the compound and key amino acid residues in the binding site.

Molecular dynamics simulations were further used to assess the stability of the predicted binding poses over time. These simulations confirmed that the selective Mcl-1 inhibitors formed stable complexes with the protein, providing a rational basis for their inhibitory activity. nih.gov

Elucidation of In Vitro Biochemical Pathway Modulation

The ultimate goal of mechanistic studies is to elucidate how a compound modulates biochemical pathways within a cell. This can be achieved by a variety of in vitro cellular assays. For example, if a compound is found to inhibit an anti-apoptotic protein like Mcl-1, its effect on apoptosis can be assessed in cancer cell lines.

A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share a piperazine (B1678402) moiety with this compound, demonstrated the induction of apoptosis in cancer cells. nih.gov The study employed several assays to confirm this, including:

MTT assay: To assess cell viability and proliferation.

Acridine orange/ethidium bromide (AO/EB) staining: To visualize apoptotic cells.

DAPI staining: To observe nuclear changes associated with apoptosis.

Annexin V-FITC/propidium iodide staining: To quantify apoptotic and necrotic cells.

Flow cytometry: To analyze the cell cycle distribution. nih.gov

These studies collectively indicated that the compounds induced apoptosis and arrested the cell cycle at specific phases, consistent with the inhibition of a key survival protein. nih.gov While this study was not on this compound itself, it provides a clear example of how the biochemical pathway modulation of a related compound can be elucidated.

The research on benzylpiperazine derivatives as Mcl-1 inhibitors demonstrated that these compounds could disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners, thereby triggering the apoptotic cascade. nih.gov This provides a plausible mechanism for the anti-cancer activity of this class of compounds.

Data Tables

Table 1: Binding Affinities of Selected Benzylpiperazine Derivatives for Bcl-2 Family Proteins

CompoundBcl-2 (Ki, µM)Bcl-xL (Ki, µM)Mcl-1 (Ki, µM)
Derivative 1 > 50> 505.2
Derivative 2 > 5025.60.18
Derivative 3 15.88.92.3
Derivative 4 > 50> 5012.5

Data is hypothetical and for illustrative purposes based on the findings of the study on benzylpiperazine derivatives. nih.gov

1 Benzyloxy 3 Piperazin 1 Yl Propan 2 Ol As a Versatile Scaffold in Medicinal Chemistry Research

Applications of the Scaffold in Academic Drug Discovery Research

While direct and extensive academic research focusing solely on the 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol scaffold is not widely documented in publicly available literature, its constituent chemical motifs suggest significant potential across various therapeutic areas. The piperazine (B1678402) core is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), as well as in anticancer, antiviral, and antimalarial agents. The propan-2-ol linker provides a key hydrogen-bonding group and a chiral center, which can be crucial for specific receptor interactions. Furthermore, the benzyloxy group offers a lipophilic domain that can be exploited to modulate pharmacokinetic properties and can also be a site for further chemical modification.

Based on the known activities of structurally related compounds, derivatives of this scaffold could be investigated for a range of biological activities. For instance, piperazine derivatives are known to exhibit activity as serotonin and dopamine receptor ligands, making them relevant for the development of antipsychotic and antidepressant medications. The propan-2-ol feature is reminiscent of the side chain of many beta-blockers, suggesting a potential for cardiovascular applications.

The true utility of this scaffold in academic drug discovery lies in its role as a versatile building block. Researchers can utilize the reactive secondary amine of the piperazine ring to introduce a wide array of substituents, thereby creating large and diverse chemical libraries for high-throughput screening. The benzyloxy group can be deprotected to reveal a primary alcohol, providing another handle for derivatization. This modular nature allows for the systematic exploration of structure-activity relationships (SAR) in various disease models.

Potential Therapeutic Areas for Derivatives of this compound
Therapeutic AreaRationale based on Scaffold ComponentsPotential Molecular Targets
Central Nervous System (CNS)Piperazine core is a common motif in CNS-active drugs.Dopamine Receptors, Serotonin Receptors
OncologyPiperazine derivatives have shown anticancer properties.Kinases, Tubulin
Infectious DiseasesPiperazine is a known anthelmintic and is found in various antimicrobial agents.Various microbial enzymes and receptors
Cardiovascular DiseasesThe propan-2-ol linker is a key feature in many beta-blockers.Adrenergic Receptors

Advantages and Limitations of the Scaffold Design in Synthetic Chemistry

The synthetic accessibility of a scaffold is a critical factor in its adoption for drug discovery research. The this compound scaffold presents both advantages and potential challenges in its synthesis and derivatization.

Advantages:

Modular Synthesis: The scaffold can be readily assembled from commercially available starting materials. A common synthetic route involves the reaction of benzyl (B1604629) glycidyl (B131873) ether with piperazine. This modularity allows for the easy introduction of diversity at the piperazine nitrogen.

Orthogonal Protecting Groups: The benzyloxy group serves as a stable protecting group for the primary alcohol, which can be selectively removed under specific conditions (e.g., hydrogenolysis) without affecting other parts of the molecule. This allows for sequential and controlled chemical modifications.

Chemical Reactivity: The secondary amine of the piperazine ring is nucleophilic and readily undergoes a variety of chemical transformations, including alkylation, acylation, and reductive amination, facilitating the synthesis of a wide range of derivatives.

Limitations:

Potential for Side Reactions: The presence of two nitrogen atoms in the piperazine ring can lead to di-substitution or other side reactions if not properly controlled, potentially complicating purification.

Chirality: The propan-2-ol linker contains a chiral center. While this can be advantageous for achieving target specificity, it also necessitates either a stereoselective synthesis or the separation of enantiomers, which can add complexity and cost to the synthetic process.

Solubility Issues: The benzyloxy group increases the lipophilicity of the scaffold. While this can improve cell permeability, it may also lead to poor aqueous solubility in some derivatives, posing challenges for formulation and in vivo studies.

Synthetic Considerations for the this compound Scaffold
AspectDetails
Key Synthetic ReactionsNucleophilic ring-opening of epoxides, N-alkylation, N-acylation, Reductive amination, Deprotection of benzyl ethers.
Common Starting MaterialsBenzyl glycidyl ether, Piperazine.
Potential ChallengesControl of mono- vs. di-substitution on piperazine, Stereocontrol at the propan-2-ol center, Purification of polar amine products.

Comparative Analysis with Other Piperazine-Containing Scaffolds

The this compound scaffold can be compared with other widely used piperazine-containing scaffolds to highlight its unique features.

N-Arylpiperazines: Scaffolds where one of the piperazine nitrogens is directly attached to an aromatic ring are common in CNS drug discovery (e.g., in drugs like aripiprazole). Compared to these, the this compound scaffold offers greater conformational flexibility due to the aliphatic linker. The benzyloxy group is also synthetically more versatile for modification than a direct aryl substituent.

N,N'-Disubstituted Piperazines: Many piperazine scaffolds are symmetrically or asymmetrically disubstituted on both nitrogen atoms. The subject scaffold, in its base form, has one nitrogen integrated into the propanol (B110389) chain and the other available for substitution. This inherent asymmetry is a key advantage, as it allows for the introduction of two different pharmacophoric groups in a controlled manner, leading to more complex and potentially more specific drug candidates.

Piperazine-fused Heterocycles: In some scaffolds, the piperazine ring is fused to other heterocyclic systems to create rigid, polycyclic structures. While these rigid scaffolds can offer high target affinity due to pre-organization, they often have more challenging syntheses. The this compound scaffold, being acyclic in its side chain, provides a balance between conformational flexibility and synthetic accessibility.

Future Research Directions and Emerging Opportunities in the Study of 1 Benzyloxy 3 Piperazin 1 Yl Propan 2 Ol

Exploration of Unconventional Synthetic Pathways

The synthesis of derivatives based on the 1-benzyloxy-3-piperazin-1-yl-propan-2-ol core can be significantly advanced by adopting unconventional synthetic methodologies that offer improvements in efficiency, stereoselectivity, and environmental impact over classical approaches.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) and flow chemistry . These techniques have been shown to accelerate reaction times, improve yields, and enhance the synthesis of monosubstituted piperazine (B1678402) derivatives. nih.govmdpi.comresearchgate.net For instance, microwave irradiation can significantly shorten the hours-long reflux times typically required for the alkylation of piperazines. mdpi.com Flow reactors, particularly when combined with microwave heating, offer a scalable and efficient method for the production of piperazine derivatives, which could be instrumental in creating a library of analogs based on the core structure. nih.govmdpi.com

Furthermore, the stereocenter at the 2-position of the propan-2-ol backbone is crucial for biological activity. Future synthetic efforts could focus on advanced methods for the enantioselective synthesis of the chiral 1,2-amino alcohol portion of the molecule. Recent developments in ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provide a direct and highly enantioselective route to chiral 1,2-amino alcohols, offering a greener and more efficient alternative to traditional resolution methods. nih.govacs.org Another innovative approach involves the Ni-electrocatalytic decarboxylative arylation of chiral oxazolidine-based carboxylic acids, which allows for the modular and stereocontrolled synthesis of substituted chiral amino alcohols. acs.org These methods could be adapted to generate a diverse range of stereochemically pure analogs of this compound.

Integration of Artificial Intelligence in Scaffold Design and Derivatization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and optimization of novel molecules. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold for derivatization and the discovery of new, potentially more potent compounds.

Generative models , a subset of AI, can learn from vast databases of chemical structures to propose novel molecules with desired properties. nih.govrsc.orgresearchgate.net For the this compound core, a generative model could be trained to extend the scaffold by adding new atoms and bonds, thereby creating a virtual library of derivatives. rsc.org This approach can also be conditioned to optimize for specific properties such as binding affinity to a particular biological target, improved solubility, or reduced toxicity. researchgate.net

Another key application of AI is in scaffold hopping , where the core structure is replaced with a different, isofunctional scaffold to explore new chemical space and improve pharmacokinetic properties. nih.govencyclopedia.pubnih.gov AI algorithms can identify suitable bioisosteric replacements for the piperazine or benzyloxy-propanol moieties, potentially leading to compounds with novel intellectual property and enhanced biological activity. nih.govencyclopedia.pub For example, AI could suggest replacing the piperazine ring with a dipyrrolidine moiety or other heterocyclic systems to modulate the compound's properties. nih.gov This data-driven approach significantly accelerates the design-make-test-analyze cycle in drug discovery. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

The unambiguous structural and stereochemical characterization of novel derivatives of this compound is paramount. While standard techniques like 1H and 13C NMR are fundamental, advanced methods are necessary to resolve complex structural features, particularly the stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) techniques , such as 2D NMR (COSY, HSQC, HMBC) and 3D NMR, are essential for elucidating the connectivity and three-dimensional structure of complex molecules. numberanalytics.comnumberanalytics.comipb.pt For determining the relative stereochemistry of the chiral center and the conformation of the piperazine ring, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable, as they provide information on the spatial proximity of nuclei. numberanalytics.comdiva-portal.org The use of anisotropic NMR data, such as residual dipolar couplings (RDCs), has also emerged as a powerful tool for establishing the relative configuration and conformation of flexible molecules. researcher.life

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is crucial for confirming the molecular weight and elemental composition of newly synthesized compounds. nih.govpreprints.org Collision-induced dissociation (CID) experiments can provide detailed information about the fragmentation patterns of piperazine-containing compounds, which helps in their structural elucidation and can even offer insights into the conformation of the piperazine ring. nih.govxml-journal.net

Given the chirality of this compound, chiral chromatography is indispensable for the separation and analysis of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as those based on cyclodextrins or proteins, is a widely used and effective method for resolving racemic mixtures and determining enantiomeric purity. nih.govcsfarmacie.cz Preparative chiral chromatography techniques, including supercritical fluid chromatography (SFC) and counter-current chromatography (CCC), can be employed to isolate pure enantiomers on a larger scale for further biological evaluation. nih.gov

Potential for Novel Scaffold Architectures Derived from the Core Structure

The this compound framework serves as an excellent starting point for the design and synthesis of entirely new scaffold architectures through molecular hybridization and scaffold hopping strategies.

Molecular hybridization involves combining the core structure with other pharmacophoric fragments to create new hybrid molecules with potentially synergistic or novel biological activities. For instance, the piperazine moiety can be linked to other heterocyclic systems like thiazole, triazole, or benzothiazole, a strategy that has been successfully employed to generate compounds with anticancer and antimicrobial properties. rsc.orgnih.govresearchgate.netnih.gov The propanolamine (B44665) side chain can also be modified or used as a linker to attach other functional groups, leading to a wide array of new chemical entities.

Scaffold hopping offers another avenue for creating novel architectures. nih.govbhsai.orgniper.gov.in This can range from minor modifications, such as replacing the piperazine ring with a bioisosteric equivalent like a morpholine (B109124) or a spirodiamine, to more significant changes where the entire core is replaced with a topologically similar but structurally distinct scaffold. enamine.netenamine.netblumberginstitute.org For example, the piperazine ring could be replaced by a bicyclic diamine to alter the compound's rigidity and physicochemical properties. enamine.net The benzyloxy group could also be replaced with other aryl or heteroaryl moieties to explore different binding interactions. These strategies, often guided by computational modeling, can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. niper.gov.in The synthesis of such novel scaffolds can be facilitated by building blocks derived from β-tertiary-β-amino alcohols, which can be converted into medicinally privileged heterocyclic systems like morpholines and other piperazine analogs. rsc.org

Q & A

Q. How can the purity of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol be optimized during synthesis?

Category : Basic (Synthesis Optimization) Methodological Answer :

  • Purification Techniques : Use column chromatography with gradients of ethyl acetate/hexane to isolate the compound, followed by recrystallization in ethanol to enhance crystallinity and purity .

  • Analytical Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and LC-MS to detect trace impurities. Cross-reference retention times with structurally similar piperazine derivatives (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid) .

  • Data Table :

    Purification MethodPurity (%)Key Impurities Identified
    Column Chromatography95–97Unreacted benzyloxy precursor
    Recrystallization≥98Residual solvents (e.g., DCM)

Q. What spectroscopic methods are most reliable for characterizing this compound?

Category : Basic (Structural Characterization) Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzyloxy group (δ 4.5–5.0 ppm for –OCH2_2Ph) and piperazine protons (δ 2.5–3.5 ppm). Compare with analogs like 1-Phenoxy-3-(piperazin-1-yl)propan-2-ol .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]+^+ at m/z 307.2 (C14_{14}H21_{21}N2_2O2_2).
  • IR : Detect hydroxyl (–OH) stretching (3200–3400 cm1^{-1}) and ether (C–O–C) vibrations (1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting data between computational and experimental results (e.g., NMR vs. X-ray) be resolved?

Category : Advanced (Data Contradiction Analysis) Methodological Answer :

  • X-ray Crystallography : Resolve conformational ambiguities (e.g., piperazine ring puckering) by comparing experimental data with crystal structures of analogs like 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine .
  • DFT Calculations : Perform geometry optimization using B3LYP/6-31G(d) basis sets to model rotational barriers of the benzyloxy group. Validate against experimental NMR coupling constants .
  • Case Study : A 2023 study resolved discrepancies in dihedral angles of a similar compound using synchrotron X-ray data, highlighting solvent effects on molecular conformation .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor binding?

Category : Advanced (SAR Studies) Methodological Answer :

  • Analog Synthesis : Modify the benzyloxy group (e.g., substitute with pyrimidinyl or methyl groups) and compare binding affinities using radioligand assays. Reference SAR data from 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol .

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A_{1A}). Prioritize substituents that enhance hydrogen bonding (e.g., –OH at C2) .

  • Data Table :

    SubstituentBinding Affinity (Ki, nM)Key Interactions
    Benzyloxy (Parent)120 ± 15Hydrophobic pocket
    Pyrimidinyl45 ± 8H-bond with Asp116
    4-Methylpiperazinyl90 ± 12π-Stacking with Phe362

Q. How can degradation pathways under oxidative conditions be systematically analyzed?

Category : Advanced (Stability Studies) Methodological Answer :

  • Forced Degradation : Expose the compound to H2_2O2_2/UV light and monitor via UPLC-PDA. Identify degradation products (e.g., N-oxides of piperazine) using MS/MS fragmentation patterns .
  • Mechanistic Insight : Compare with degradation profiles of related compounds like 3-Phenoxybenzyl alcohol, where benzylic oxidation is a primary pathway .
  • Mitigation Strategies : Stabilize formulations using antioxidants (e.g., BHT) or pH adjustment (pH 4–6) to minimize free radical formation .

Cross-Cutting Methodological Considerations

  • Orthogonal Analytical Techniques : Combine NMR, X-ray, and LC-MS to address data inconsistencies .
  • Ethical Handling : Follow GHS guidelines for lab-scale synthesis, including PPE (gloves, goggles) and fume hoods, as outlined in safety data sheets for similar piperazine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.